2-Bromopyrazolo[1,5-a]pyrazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrazine scaffold.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has been explored for the synthesis of related pyrazolo[1,5-a]pyrazine derivatives . This method involves the reaction of 4-bromopyrazolo[1,5-a]pyrazines with aryl or hetaryl boronic acids in the presence of catalytic amounts of Pd(dppf)Cl2·CH2Cl2 and an excess of Cs2CO3 in a MeCN–H2O solvent system.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include aryl or hetaryl boronic acids, with palladium catalysts such as Pd(dppf)Cl2·CH2Cl2 and bases like Cs2CO3.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another member of the pyrazole family with significant medicinal chemistry applications.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A novel scaffold with promising biological activities.
Uniqueness: 2-Bromopyrazolo[1,5-a]pyrazin-4-amine stands out due to its specific bromine substitution, which allows for unique chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C6H5BrN4 |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-bromopyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C6H5BrN4/c7-5-3-4-6(8)9-1-2-11(4)10-5/h1-3H,(H2,8,9) |
InChI Key |
RRQAXCBQWDXDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.